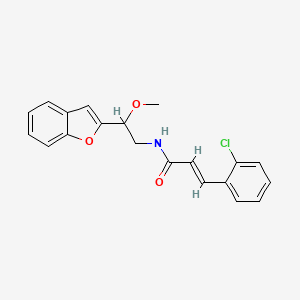

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-chlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-24-19(18-12-15-7-3-5-9-17(15)25-18)13-22-20(23)11-10-14-6-2-4-8-16(14)21/h2-12,19H,13H2,1H3,(H,22,23)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFKXBJALRLRPC-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C=CC1=CC=CC=C1Cl)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(CNC(=O)/C=C/C1=CC=CC=C1Cl)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide typically involves the following steps:

Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

Introduction of the Methoxyethyl Group: This step involves the alkylation of the benzofuran derivative with 2-methoxyethyl bromide under basic conditions.

Formation of the Acrylamide: The final step involves the reaction of the intermediate with 2-chlorobenzaldehyde and an amine to form the acrylamide linkage.

Industrial Production Methods

In an industrial setting, the production of (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted acrylamides.

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have indicated that benzofuran derivatives, including (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide, exhibit significant anti-inflammatory properties. A patent describes a pharmaceutical composition that utilizes benzofuran-based compounds for the prevention and treatment of inflammatory diseases. The mechanism involves the inhibition of specific inflammatory pathways, which may provide therapeutic benefits in conditions such as arthritis and other chronic inflammatory diseases .

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds similar to (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide demonstrate activity against a range of bacterial and fungal strains. For instance, a review highlighted the synthesis of various benzofuran derivatives that were tested against Mycobacterium tuberculosis, with some exhibiting low minimum inhibitory concentration (MIC) values, indicating potent antimicrobial activity . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzofuran scaffold can enhance efficacy against resistant strains.

Anticancer Properties

The anticancer potential of benzofuran derivatives is another significant area of research. Studies have indicated that certain benzofuran-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives have been synthesized and evaluated for their cytotoxic effects on breast cancer cells, showing promising results in inhibiting tumor growth . The incorporation of substituents like chlorophenyl groups has been linked to enhanced anticancer activity, making compounds like (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide of particular interest in cancer research.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of benzofuran derivatives. The presence of specific functional groups influences the biological activity significantly. For instance, studies have shown that the methoxyethyl substituent enhances solubility and bioavailability, while the chlorophenyl group contributes to increased potency against certain cancer cell lines .

Data Table: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Condition | Effectiveness |

|---|---|---|---|

| (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide | Anti-inflammatory | Inflammatory diseases | Significant inhibition |

| Benzofuran derivatives | Antimicrobial | M. tuberculosis, gram-positive and gram-negative bacteria | MIC values < 10 μg/mL |

| Benzofuran derivatives | Anticancer | Breast cancer cells | Induction of apoptosis |

Mechanism of Action

The mechanism of action of (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, while the acrylamide linkage can form covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are contextualized below against related acrylamide derivatives.

Structural and Physicochemical Comparison

*Estimated using fragment-based methods.

†Calculated based on molecular formula.

Key Findings

Benzofuran vs. However, the trifluoromethyl group in enhances metabolic resistance, a feature absent in the target compound .

Chlorophenyl Positioning :

- The 2-chlorophenyl group in the target compound and aligns with optimal steric and electronic profiles for enzyme inhibition, as seen in AChE/BChE assays .

- Substitution at the 3-chlorophenyl position (e.g., ) reduces activity, highlighting positional sensitivity .

Polar Substituents: The 2-methoxyethyl group in the target compound improves aqueous solubility (LogP ~3.8) relative to nonpolar analogues (e.g., , LogP ~4.5) . Ethoxy groups () offer similar solubility benefits but lack aromatic conjugation, reducing target affinity .

Pharmacological Activity :

- Imidazole-containing derivatives (e.g., ) show moderate enzyme inhibition, suggesting that the target compound’s benzofuran-methoxyethyl system may require optimization for potency .

- Indole-acrylamide hybrids () demonstrate superior BChE inhibition (IC₅₀ ~1.95 µM), indicating that nitrogen-rich heterocycles may outperform benzofuran in this context .

Biological Activity

The compound (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide is a novel derivative of benzofuran, a class of compounds known for their diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Benzofuran Core : A fused benzene and furan ring, which is known for its biological activity.

- Substituents : The presence of a methoxyethyl group and a chlorophenyl group enhances its chemical reactivity and biological interactions.

Molecular Formula

The molecular formula is .

IUPAC Name

The IUPAC name is (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide .

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a benzofuran nucleus exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often below 10 µg/mL .

Anticancer Properties

Several studies have highlighted the anticancer potential of benzofuran derivatives. For example, compounds similar to (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and non-small cell lung cancer, with inhibition rates exceeding 70% at concentrations as low as 10 µM .

The mechanism of action for benzofuran derivatives typically involves:

- Inhibition of Cell Proliferation : Many compounds induce apoptosis in cancer cells by activating caspase pathways.

- Antimicrobial Mechanisms : The interaction with bacterial cell membranes disrupts their integrity, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of benzofuran derivatives and evaluated their efficacy against M. tuberculosis. The most active compound exhibited an MIC of 8 µg/mL against resistant strains .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of a related compound in vitro. The results showed that at 10 µM concentration, the compound inhibited cell growth in several cancer lines by more than 60%, indicating significant potential for development as an anticancer agent .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Cancer Cell Line Inhibition (%) |

|---|---|---|---|

| Benzofuran A | Antimicrobial | 8 | - |

| Benzofuran B | Anticancer | - | 72 (Leukemia) |

| Benzofuran C | Antifungal | 5 | - |

| Benzofuran D | Antimycobacterial | 10 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.